Norsecurinine

描述

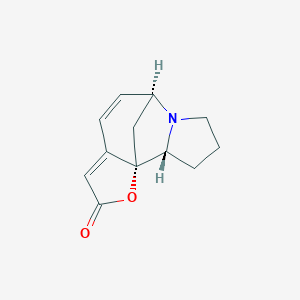

Norsecurinine is a naturally occurring alkaloid belonging to the Securinega family of compounds. This family of natural products has intrigued chemists since the isolation of securinine in 1956. This compound features a pyrrolidine core, distinguishing it from its piperidine-based relatives. It is derived from the plant Flueggea suffruticosa, which is abundant across the Korean peninsula .

准备方法

Synthetic Routes and Reaction Conditions: Norsecurinine can be synthesized through a molecular editing strategy that involves the transformation of securinine into this compound. This process includes a single-atom deletion strategy that enables the late-stage conversion of securinane to norsecurinane alkaloids. The key steps involve the transformation of the piperidine-based securinine into the pyrrolidine-based this compound .

Industrial Production Methods: The industrial production of this compound primarily relies on the extraction of securinine from the plant Flueggea suffruticosa, followed by its chemical transformation into this compound. This method leverages the abundant supply of securinine from the plant, making it a viable approach for large-scale production .

化学反应分析

Types of Reactions: Norsecurinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that are reactive under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .

科学研究应用

Pharmacological Properties

Norsecurinine exhibits a range of biological activities, primarily linked to its interaction with cellular components such as tubulin. This interaction is crucial for its potential use as an anticancer agent.

1.1 Anticancer Activity

Recent studies have highlighted this compound's ability to bind to α-tubulin, inhibiting microtubule assembly, which is a vital process in cell division. The binding affinity of this compound and its oligomeric derivatives has been analyzed using molecular docking studies, revealing promising candidates for further development as anticancer drugs.

- Molecular Docking Studies : Research indicates that oligomeric alkaloids derived from this compound can form stable complexes with α/β-tubulin. The binding capacity varies based on the size and structure of these alkaloids, with certain trimers and tetramers showing enhanced interactions compared to monomeric forms .

Interaction with Tubulin

A study published in Plants (2024) investigated the binding interactions of this compound-type oligomeric alkaloids with α-tubulin. The findings suggest that these compounds can effectively inhibit microtubule dynamics, making them potential candidates for anticancer therapy. Notably, trimeric and tetrameric forms demonstrated superior binding compared to monomeric counterparts .

| Alkaloid Type | Binding Affinity (µM) | Notes |

|---|---|---|

| Monomer | 14.1 | Moderate activity |

| Trimer | 0.12 | High activity |

| Tetramer | Not specified | Potentially high activity |

Synthesis and Transformation

Another significant advancement involves the transformation of securinine into this compound through a single-atom deletion strategy. This synthetic approach allows for the efficient production of this compound, which can then be utilized in the synthesis of more complex alkaloids .

作用机制

Norsecurinine exerts its effects primarily through its interaction with α-tubulin. By binding to the tubulin dimer, this compound disrupts microtubule dynamics, leading to the stabilization or destabilization of the microtubule network in cells. This disruption results in mitotic arrest and subsequent apoptotic cell death. The molecular docking analysis has identified specific binding sites on α-tubulin, highlighting the compound’s mechanism of action .

相似化合物的比较

Securinine: A piperidine-based alkaloid with significant biological activity.

Allosecurinine: Another piperidine-based alkaloid with a similar core structure to securinine.

Fluevirine A: A dimeric alkaloid that forms more stable complexes with tubulin than norsecurinine.

Flueggenine I: A this compound dimer that also binds effectively to tubulin.

This compound’s unique pyrrolidine core and its ability to form stable complexes with tubulin distinguish it from these similar compounds, making it a valuable compound for further research and development.

生物活性

Norsecurinine is a naturally occurring alkaloid derived from the plant Flueggea virosa, known for its diverse biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with cellular components, and potential therapeutic uses.

This compound exhibits several mechanisms that contribute to its biological activity:

- Tubulin Binding : this compound has been shown to bind to α-tubulin, inhibiting microtubule assembly. This interaction disrupts normal cell cycle progression, particularly inducing S-phase cell cycle arrest and apoptosis in cancer cells . The binding affinity and stability of this compound complexes with tubulin have been explored through molecular docking studies, revealing that its structural characteristics significantly influence its binding capacity .

- Signal Pathway Modulation : Research indicates that this compound can influence key signaling pathways involved in cell proliferation and survival. It has been reported to interact with the PI3K/Akt/mTOR pathway and the JAK-STAT3 signaling pathway, both of which are critical in cancer biology .

- Antifungal Activity : Studies have demonstrated that this compound exhibits inhibitory effects on the spore germination of various plant pathogenic fungi, suggesting potential applications in agricultural settings .

Biological Activities

The following table summarizes the primary biological activities associated with this compound:

Anticancer Effects

A study focusing on the anticancer properties of this compound highlighted its ability to inhibit the proliferation of various cancer cell lines. The compound was found to induce significant cytotoxicity in vitro, correlating with its capacity to disrupt microtubule dynamics. The study utilized molecular docking techniques to elucidate the binding interactions between this compound and tubulin, identifying key residues involved in this process .

Antifungal Activity

In another investigation, ent-norsecurinine was evaluated for its antifungal properties against several plant pathogens. The results indicated a marked reduction in spore germination rates, suggesting that this compound could serve as a natural fungicide in agricultural practices. This study underscores the potential for utilizing natural compounds like this compound as eco-friendly alternatives to synthetic fungicides .

Research Findings

Recent research has expanded the understanding of this compound's biological activities:

- Molecular Docking Studies : These studies have confirmed that this compound can form stable complexes with tubulin, with varying binding affinities depending on its structural variations. For instance, dimeric forms of this compound demonstrated enhanced binding compared to monomeric forms .

- Toxicity and Safety Profiles : While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity. Preliminary studies indicate that while this compound exhibits potent biological activity, further research is needed to fully understand its safety profile and potential side effects .

属性

IUPAC Name |

(1S,8S,13R)-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradeca-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-6-8-3-4-9-7-12(8,15-11)10-2-1-5-13(9)10/h3-4,6,9-10H,1-2,5,7H2/t9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGOALXYAZVRPS-FOGDFJRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C34CC(N2C1)C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@]34C[C@H](N2C1)C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949368 | |

| Record name | Norsecurinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-35-3 | |

| Record name | Norsecurinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norsecurinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORSECURININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPF6A516XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Norsecurinine has been identified as a potential α-tubulin binding agent. [, ] Molecular docking studies suggest that this compound-type alkaloids, particularly dimeric forms like flueggine I, can bind to the pironetin site of α-tubulin, interacting with regions near the colchicine-binding area and cysteine-316 residue. [] While the exact mechanism of action requires further investigation, this binding to tubulin likely disrupts microtubule assembly, similar to other known tubulin-binding agents. [] This disruption can have significant downstream effects on cellular processes like mitosis, intracellular transport, and cell morphology, potentially contributing to the observed anticancer activity of this compound and related compounds. [, ]

ANone: While the provided abstracts do not contain detailed spectroscopic data for this compound, we can provide the following information:

- Molecular Formula: C13H15NO2 []

- Structure: this compound possesses a tetracyclic framework characteristic of Securinega alkaloids, featuring a pyrrolidine core instead of the piperidine found in the related securinine. [, , ] The structure also includes a conjugated enone system within one of the rings. [, ]

ANone: The provided abstracts do not offer specific details regarding the material compatibility and stability of this compound under various conditions. This information would require further investigation and dedicated studies.

ANone: The provided research primarily focuses on the isolation, synthesis, and biological activity of this compound and its analogues. There is no mention of this compound exhibiting catalytic properties or being employed in catalytic applications.

A: Research suggests that the dimeric nature of this compound-based alkaloids can influence their interaction with α-tubulin. [, ] Dimeric alkaloids like flueggine I demonstrate potentially enhanced binding compared to monomeric counterparts, suggesting that increasing the size and structural complexity could improve tubulin binding. [] Additionally, the presence of the indole moiety, as seen in flueggenine E, also appears to contribute to stronger tubulin interactions. []

ANone: The provided abstracts do not contain detailed information regarding the stability of this compound under various conditions or specific formulation strategies employed to enhance its properties. Further investigation is needed to explore these aspects.

ANone: The historical context of this compound research is rooted in the investigation of Securinega alkaloids:

- Early Isolation: this compound was first isolated from the roots of Securinega virosa in the mid-20th century, along with hordenine. []

- Structural Elucidation: The structure and absolute stereochemistry of this compound were subsequently determined, establishing its relationship to other Securinega alkaloids. [, , ]

- Synthetic Efforts: Numerous total syntheses of this compound have been achieved over the years, highlighting its significance as a synthetic target and contributing to the understanding of its chemistry. [, , , , , , , , , , , , , , , , , , , ]

- Biological Activity Exploration: More recent research has focused on exploring the biological activities of this compound and related alkaloids, particularly their potential as anticancer agents due to their interaction with tubulin. [, , ]

ANone: this compound research showcases significant cross-disciplinary applications and synergies, primarily bridging:

- Organic Chemistry: Numerous total syntheses highlight the intricate challenges and advancements in synthetic organic chemistry related to constructing this compound's complex tetracyclic framework. [, , , , , ]

- Medicinal Chemistry: The exploration of this compound's biological activity, particularly its anti-cancer potential and interaction with tubulin, demonstrates a clear link to medicinal chemistry and drug discovery efforts. [, , ]

- Computational Chemistry: Molecular docking studies applied to understand this compound's binding to α-tubulin exemplify the growing role of computational approaches in complementing experimental research in drug discovery. [, ]

- Natural Product Chemistry: this compound's origin as a natural product from Securinega virosa underscores the importance of natural product isolation, characterization, and investigation for discovering new bioactive compounds. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。